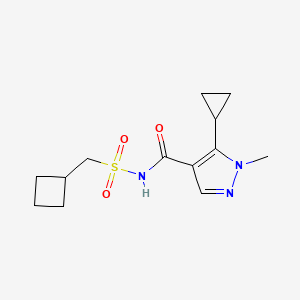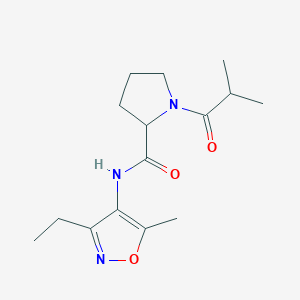![molecular formula C17H21N3O3 B7152529 2-(furan-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7152529.png)
2-(furan-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]morpholine-4-carboxamide is a complex organic compound that features a furan ring, a pyridine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]morpholine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling with morpholine-4-carboxamide under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The morpholine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyridine ring may produce 3-methylpiperidine derivatives.
Scientific Research Applications
2-(furan-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving furan and pyridine derivatives.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]morpholine-4-carboxamide
- 2-(thiophen-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]morpholine-4-carboxamide
- 2-(furan-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]piperidine-4-carboxamide
Uniqueness
2-(furan-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]morpholine-4-carboxamide is unique due to the specific combination of the furan, pyridine, and morpholine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(furan-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13-11-18-6-4-14(13)5-7-19-17(21)20-8-10-23-16(12-20)15-3-2-9-22-15/h2-4,6,9,11,16H,5,7-8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXKMMUMBBJWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCNC(=O)N2CCOC(C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-[3-(Oxan-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7152446.png)
![2-methyl-N-[2-[3-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B7152451.png)
![2,4-dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide](/img/structure/B7152458.png)
![2-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)acetamide](/img/structure/B7152462.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)acetamide](/img/structure/B7152465.png)
![1-[(3-Hydroxyoxolan-3-yl)methyl]-3-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]urea](/img/structure/B7152467.png)
![N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B7152473.png)
![N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B7152490.png)
![N-[2-(3-methylpyridin-4-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7152497.png)
![N-(cyclobutylmethylsulfonyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7152517.png)




